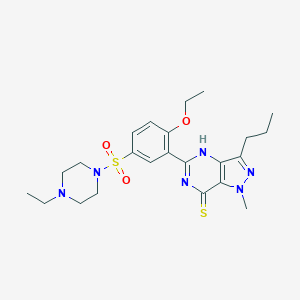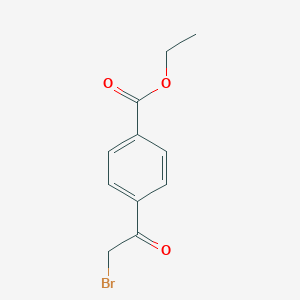
Thiohomosildenafil
Overview
Description
Thiohomosildenafil is an analog of aildenafil, which is a potent and highly selective inhibitor of phosphodiesterase 5 . It is very similar to the compound sulfoaildenafil . Its molecular formula is C23H32N6O3S2 .
Synthesis Analysis
The compound was isolated by silica gel column chromatography, and its structure was identified by means of 13 C-NMR spectrometry, 1 H-NMR spectrometry, high-resolution MS, and X-ray structure determination .Molecular Structure Analysis
Thiohomosildenafil has a molecular weight of 504.67 . The structure was similar to that of thiohomosildenafil, except that the ethoxy group attached to the phenyl ring was substituted for a propoxy group .Chemical Reactions Analysis
The mass spectra of thiohomosildenafil by UPLC/MS and LC/IT-MS/MS showed mass fragments of m/z 58, 72, and 355, and the mass spectrum by GC/MS showed mass fragments of m/z 56, 72, and 420 .Physical And Chemical Properties Analysis
Thiohomosildenafil has a melting point of 178-180°C, a boiling point of 683.5±65.0 °C (Predicted), and a density of 1.37±0.1 g/cm3 (Predicted) .Scientific Research Applications
Treatment of Erectile Dysfunction
Thiohomosildenafil is a synthetic phosphodiesterase-5 (PDE-5) inhibitor . PDE-5 inhibitors, such as sildenafil citrate, have been widely used for the treatment of erectile dysfunction (ED) . Thiohomosildenafil, being similar in structure and function, can also be used in the treatment of ED.
Use in Health Supplements
Thiohomosildenafil has been found in health supplements . Some patients may resort to herbal alternatives as herbal medicines are believed to be safer than synthetic ingredients . However, it’s important to note that some herbal products advertised as “all natural” had been found to contain synthetic PDE-5 inhibitors like Thiohomosildenafil .
Detection and Identification in Health Supplements
The compound has been isolated and identified in health supplements . This is important for regulatory purposes and for ensuring the safety and efficacy of these supplements.
Comparison with Other PDE-5 Inhibitors
Thiohomosildenafil is very similar to the compound sulfoaildenafil . It is difficult to distinguish between them by LC-photodiode array detector analysis, ultra-performance LC (UPLC)/MS, ion trap LC/MS/MS (LC/IT-MS/MS), and GC/MS . This similarity can be leveraged in research to understand the structure-function relationships of these compounds.
Use in Dietary Supplements Marketed for Sexual Function Enhancement
An analog of aildenafil, which is a potent and highly selective inhibitor of phosphodiesterase 5, was found in a dietary supplement marketed for enhancement of sexual function . Thiohomosildenafil, being similar to aildenafil, can also be used in such dietary supplements.
Structural Elucidation and Characterization
Thiohomosildenafil has been characterized by means of 13 C-NMR spectrometry, 1 H-NMR spectrometry, high-resolution MS, and X-ray structure determination . This structural elucidation is crucial for understanding the pharmacological properties of the compound.
Mechanism of Action
Target of Action
Thiohomosildenafil, also known as Thiohomo Sildenafil, is an analog of sildenafil . Its primary target is phosphodiesterase type 5 (PDE-5) , a key enzyme found in the smooth muscles of the corpus cavernosum, blood vessels, and muscles. This enzyme specifically degrades cyclic guanosine monophosphate (cGMP), which plays a crucial role in the physiological mechanism of penile erection .
Mode of Action
Thiohomosildenafil enhances the effect of nitric oxide (NO) by inhibiting PDE-5, which is responsible for the degradation of cGMP in the corpus cavernosum . When sexual stimulation causes local release of NO, inhibition of PDE-5 by Thiohomosildenafil causes increased levels of cGMP in the corpus cavernosum. This leads to smooth muscle relaxation and inflow of blood to the corpus cavernosum .
Biochemical Pathways
The biochemical pathway primarily affected by Thiohomosildenafil is the NO-cGMP pathway . During sexual stimulation, NO is released, which then activates the enzyme guanylate cyclase. This results in increased levels of cGMP, leading to smooth muscle relaxation in the corpus cavernosum and allowing blood inflow . By inhibiting PDE-5, Thiohomosildenafil prevents the degradation of cGMP, thereby enhancing and prolonging its effects .
Pharmacokinetics
Sildenafil is rapidly absorbed, with slower absorption when taken with a high-fat meal. It is metabolized in the liver via CYP3A4 (major) and CYP2C9 (minor route). The major metabolite has 50% of the activity of sildenafil. Sildenafil is excreted as metabolites predominantly in the feces (approximately 80%) and to a lesser extent in the urine (approximately 13%) .
Result of Action
The molecular effect of Thiohomosildenafil involves the prolongation of the cGMP activity, leading to sustained smooth muscle relaxation and increased blood flow in the corpus cavernosum . This results in an improved erectile response during sexual stimulation. At the cellular level, Thiohomosildenafil’s inhibition of PDE-5 leads to an increase in intracellular cGMP levels, which in turn deactivates the contractile response in the smooth muscle cells, causing relaxation .
Action Environment
The action, efficacy, and stability of Thiohomosildenafil can be influenced by various environmental factors. For instance, the presence of sexual stimulation is necessary for Thiohomosildenafil to exert its effect . Additionally, factors such as the user’s overall health, age, presence of other medical conditions (like liver or kidney disease), and the use of other medications can all impact the drug’s effectiveness and potential side effects .
Safety and Hazards
properties
IUPAC Name |
5-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidine-7-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N6O3S2/c1-5-8-18-20-21(27(4)26-18)23(33)25-22(24-20)17-15-16(9-10-19(17)32-7-3)34(30,31)29-13-11-28(6-2)12-14-29/h9-10,15H,5-8,11-14H2,1-4H3,(H,24,25,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGPSRMUUQQTZFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C2=C1NC(=NC2=S)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CC)OCC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N6O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90197337 | |
| Record name | Thiohomosildenafil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90197337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
479073-80-8 | |
| Record name | Thiohomosildenafil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=479073-80-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thiohomosildenafil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0479073808 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiohomosildenafil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90197337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | THIOHOMOSILDENAFIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/80L868CDW0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy}ethanol](/img/structure/B29144.png)

![4,4'-Trimethylenebis(oxy)bis[3-bromobenzonitrile]](/img/structure/B29160.png)




![Ethyl 4-{3-[2-(dimethylamino)-2-oxoethyl]-6-methylimidazo[1,2-a]pyridin-2-yl}benzoate](/img/structure/B29170.png)
![2-[4-(Ethoxycarbonyl)phenyl]-6-methyl-imidazo[1,2-a]pyridine-3-acetic Acid](/img/structure/B29173.png)
![Ethyl 4-(6-methylimidazo[1,2-a]pyridin-2-yl)benzoate](/img/structure/B29174.png)



